molecular formula C22H19ClN4O3 B2658826 N-(5-chloro-2-methylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921579-18-2

N-(5-chloro-2-methylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2658826
CAS No.: 921579-18-2
M. Wt: 422.87
InChI Key: KSZZFFQVGXOTGU-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic scaffold with a carboxamide substituent at position 7, a p-tolyl (4-methylphenyl) group at position 3, and a 5-chloro-2-methylphenyl moiety on the amide nitrogen. The compound’s structural complexity arises from its tetracyclic core (2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine) and multiple functional groups, which confer distinct physicochemical and biological properties. Pyrrolo[3,2-d]pyrimidines are of significant interest in medicinal chemistry due to their structural resemblance to purines and their ability to inhibit enzymes involved in nucleotide metabolism, such as serine hydroxymethyltransferase (SHMT) and glycinamide ribonucleotide formyltransferase (GARFTase) . This compound’s design likely aims to optimize solubility, target affinity, and toxicity profiles, as seen in related analogs .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-12-4-8-15(9-5-12)27-21(29)19-18(25-22(27)30)16(11-26(19)3)20(28)24-17-10-14(23)7-6-13(17)2/h4-11H,1-3H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZZFFQVGXOTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=C(C=CC(=C4)Cl)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chemical Formula : C22H24ClN3O3
  • Molecular Weight : 407.89 g/mol
  • IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases and enzymes involved in cellular signaling pathways. For instance, it inhibits MEK1/2 kinases which play a crucial role in the MAPK signaling pathway associated with cancer proliferation and survival .
  • Anticancer Properties : In vitro studies have demonstrated that the compound can effectively inhibit the growth of specific cancer cell lines. For example, it has been reported to inhibit the proliferation of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations as low as 0.3 µM .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in various cell types.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

In Vitro Studies

  • Cell Proliferation Assays : The compound was tested on multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 0.3 µM to 1.2 µM for leukemia cells .
  • Western Blot Analysis : The effects on protein phosphorylation were assessed through Western blotting techniques. The compound significantly down-regulated phospho-ERK1/2 levels in treated cells compared to controls .

In Vivo Studies

  • Xenograft Models : In animal models (nude mice), xenograft tumors derived from BRAF mutant lines showed dose-dependent growth inhibition when treated with the compound at doses as low as 10 mg/kg .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration/Condition
MEK1/2 InhibitionGrowth inhibition in leukemia cellsIC50 ~ 0.3 µM
PhosphorylationDown-regulation of pERK1/2Western blot analysis
Tumor GrowthDose-dependent inhibition in vivoEffective at 10 mg/kg
Cytokine ModulationPotential anti-inflammatory effectsUnder investigation

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolo[3,2-d]pyrimidine Derivatives

Compound Name / ID Core Structure Substituents (Positions) Key Functional Groups References
Target Compound Pyrrolo[3,2-d]pyrimidine 3-(p-tolyl), 5-methyl, 7-carboxamide (N-(5-chloro-2-methylphenyl)) Carboxamide, Chlorophenyl, Methyl
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 3-(4-chlorophenyl), 2-(dipentylamino), 7-carboxylate Carboxylate ester, Dipentylamine
N-(4-Methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine Pyrrolo[3,2-d]pyrimidine 4-amino (N-(4-methoxyphenyl)), 2-methyl Methoxyphenyl, Methyl
LY231514 (Pemetrexed analog) Pyrrolo[2,3-d]pyrimidine 6-substituted thiophene-carboxylic acid Thiophene, Glutamate
Compound 7 (Anticancer study) Pyrrolo[3,2-d]pyrimidine 5-chloro, 3-toluenesulfonyl Chloro, Toluenesulfonyl

Key Observations :

  • The target compound uniquely combines a 7-carboxamide group with a 5-chloro-2-methylphenyl substituent, distinguishing it from ester-based analogs like the ethyl carboxylate derivative in .
  • Compared to LY231514 (a pyrrolo[2,3-d]pyrimidine), the target’s pyrrolo[3,2-d] core may alter binding to folate pathway enzymes due to positional isomerism .
  • The p-tolyl group at position 3 mirrors the toluenesulfonyl substitution in compound 7 (), which enhances metabolic stability and reduces toxicity .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Compound Name / ID Melting Point (°C) Solubility (Water) LogP Synthetic Yield (%) References
Target Compound Not reported Low (predicted) ~3.5 (calc) Not reported
Ethyl 3-(4-chlorophenyl)-...carboxylate 298 (crystal) Insoluble 4.2 85
N-(4-Methoxyphenyl)-2-methyl...amine 260 (decomp) Moderate (HCl salt) 2.1 81
19a (Thiophene-carboxylic acid) 200–201 Low 1.8 95

Analysis :

  • The target compound likely exhibits low water solubility due to its hydrophobic substituents (p-tolyl, chloro-methylphenyl). This contrasts with the water-soluble hydrochloride salt of N-(4-methoxyphenyl)-2-methylpyrrolo[3,2-d]pyrimidin-4-amine .

Key Findings :

  • The p-tolyl group in the target compound may mimic the toxicity-reducing effects of the toluenesulfonyl group in compound 9, which increased MTD from 10 to 40 mg/kg while maintaining submicromolar activity .
  • Pyrrolo[3,2-d]pyrimidines generally exhibit lower toxicity than pyrrolo[2,3-d] analogs (e.g., LY231514) due to reduced off-target binding .
  • Structural modifications in the target compound (e.g., carboxamide vs. carboxylate) may enhance selectivity for SHMT2 or GARFTase, as seen in related SAR studies .

Q & A

Q. What are the critical steps in synthesizing this pyrrolopyrimidine derivative, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including cyclization and functionalization. Key steps include:

  • Cyclization : Formation of the pyrrolo[3,2-d]pyrimidine core via thermal or acid-catalyzed reactions (e.g., refluxing with formic acid or DMF) .
  • Functionalization : Introducing substituents (e.g., p-tolyl, chloro-methylphenyl groups) via nucleophilic substitution or coupling reactions .
  • Optimization : Parameters like temperature (80–120°C), solvent polarity, and catalyst choice (e.g., pyridinium p-toluenesulfonate) significantly impact yield. For example, prolonged reflux (>6 hours) improves cyclization efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring structure (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~170 ppm) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–C bond lengths ~1.39 Å, disorder analysis for flexible groups) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 478.1) .

Q. How is preliminary biological activity assessed for this compound?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values are determined via dose-response curves (e.g., IC₅₀ = 15 µM for MCF-7) .
  • Enzyme inhibition : Screen against targets like COX-2 or kinases using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 15 µM vs. 20 µM for similar analogs) may arise from:

  • Assay conditions : Differences in cell culture media, incubation time, or serum content .
  • Compound purity : HPLC or TLC validation (>95% purity) ensures consistent results .
  • Positive controls : Include reference drugs (e.g., 5-fluorouracil) to calibrate assays .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., LAH reductions) .
  • Data validation : Cross-reference NMR shifts with similar pyrrolopyrimidine derivatives .
  • Ethical compliance : Adhere to institutional guidelines for cytotoxicity testing and waste disposal .

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